In-Depth Technical Guide: 2-chloro-N-(2-methylphenyl)propanamide (CAS No. 19281-31-3)
In-Depth Technical Guide: 2-chloro-N-(2-methylphenyl)propanamide (CAS No. 19281-31-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-N-(2-methylphenyl)propanamide, a molecule of interest in agrochemical and pharmaceutical research. This document details its chemical properties, synthesis methodologies, biological activities, and mechanism of action, presenting data in a structured format for ease of reference and comparison.
Chemical and Physical Properties
2-chloro-N-(2-methylphenyl)propanamide, also known as 2-chloro-N-o-tolylpropanamide, is recognized as an impurity of the local anesthetic Prilocaine (Prilocaine EP Impurity A)[1][2][3]. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 19281-31-3 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO | [1] |
| Molecular Weight | 197.66 g/mol | [1] |
| Melting Point | 110-111 °C | [3] |
| Boiling Point (Predicted) | 330.6±25.0 °C | [3] |
| Density (Predicted) | 1.183±0.06 g/cm³ | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Physical Form | Solid, Off-White to Pale Brown | [3] |
Synthesis and Experimental Protocols
The synthesis of 2-chloro-N-(2-methylphenyl)propanamide is most commonly approached through the acylation of o-toluidine. Several methods have been reported, primarily in the context of its preparation as a precursor or impurity in the synthesis of the local anesthetic Prilocaine.
Method 1: Acylation with 2-Chloropropionyl Chloride
This is a standard and widely documented two-step synthesis. The initial amidation reaction is detailed below.
Experimental Protocol:
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In a suitable reaction vessel, dissolve o-toluidine in a solvent such as acetone or dichloromethane.
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Add a base, typically potassium carbonate or triethylamine, to the solution.
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Cool the mixture and slowly add 2-chloropropionyl chloride.
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Maintain the reaction at a controlled temperature, for instance, between 20-30°C, for 2-3 hours to facilitate the amidation.
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Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying over an anhydrous salt like sodium sulfate.
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The crude product can be purified by recrystallization or column chromatography to yield 2-chloro-N-(2-methylphenyl)propanamide.
A patent describes a specific example of this reaction, which can be adapted for laboratory-scale synthesis[4].
Method 2: Coupling Agent-Mediated Synthesis
To circumvent the use of corrosive acid chlorides, synthesis can be achieved by coupling 2-chloropropionic acid directly with o-toluidine using a coupling agent.
Experimental Protocol:
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Dissolve 2-chloropropionic acid and o-toluidine in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
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Add a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) in the presence of HOBt (Hydroxybenzotriazole).
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The reaction is typically stirred at a controlled temperature (e.g., 35°C) for a period of 14 hours to ensure complete conversion[2].
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The product is then isolated and purified using standard techniques like extraction and chromatography.
One study reported a yield of 91.80% for the pure product after purification using silica gel chromatography[2]. The characterization of the synthesized compound was confirmed by ¹H NMR and mass spectrometry, with the following data reported: ¹H NMR (500 MHz, CDCl₃) δ ppm: 1.86 (3H, d, J=7.1Hz), 2.30 (3H, s), 4.6 (1H, q), 7.11 (1H, t, J=7.5), 7.22 (2H, t, J=8.7), 7.88 (1H, d, J=7.9), 8.26 (1H, s); Mass m/z: 198.62 (M+1)[2].
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Caption: Synthetic routes to 2-chloro-N-(2-methylphenyl)propanamide.
Biological Activity and Mechanism of Action
2-chloro-N-(2-methylphenyl)propanamide is classified as a chloroacetamide herbicide[1]. This class of herbicides is known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants[5][6].
Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)
Chloroacetamides, including 2-chloro-N-(2-methylphenyl)propanamide, target the initial enzymatic step in VLCFA elongation[7]. This process is crucial for the formation of hydrophobic polymers that are essential for plant cuticle integrity and pollen stability[8][9].
Mechanism of Action:
The proposed mechanism involves the inhibition of the condensing enzyme, VLCFA synthase, within the elongase complex located in the endoplasmic reticulum[5][10]. The chloroacetamide herbicide is believed to act as a competitive inhibitor with respect to the acyl-CoA substrate[11]. The reactive chloroacetyl group can form a covalent bond with a critical cysteine residue in the active site of the enzyme, leading to its irreversible inactivation[10]. This disruption of VLCFA synthesis ultimately leads to a failure in proper plant development and cell maintenance, resulting in the herbicidal effect.
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Caption: Inhibition of VLCFA biosynthesis by 2-chloro-N-(2-methylphenyl)propanamide.
Experimental Protocol for VLCFA Elongase Inhibition Assay:
A common method to assess the inhibitory activity of compounds on VLCFA elongases involves heterologous expression of the target enzymes in yeast (Saccharomyces cerevisiae)[8][9].
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Clone and express the gene encoding the plant VLCFA elongase in a suitable yeast expression vector.
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Cultivate the transformed yeast in a medium that supports growth and recombinant protein expression.
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Lyse the yeast cells and isolate the microsomal fraction, which contains the membrane-bound elongase enzymes.
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Set up the enzyme assay in a reaction buffer containing the microsomal fraction, radiolabeled malonyl-CoA, and a suitable acyl-CoA primer (e.g., C18:1-CoA).
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Add varying concentrations of the inhibitor (2-chloro-N-(2-methylphenyl)propanamide) to the assay mixtures.
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Incubate the reactions to allow for fatty acid elongation.
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Stop the reaction and extract the fatty acids.
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Analyze the fatty acid profile using techniques such as gas chromatography/mass spectrometry (GC/MS) to quantify the amount of elongated products.
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Calculate the percentage of inhibition at each inhibitor concentration to determine the IC₅₀ value.
Antimicrobial Activity
While primarily known for its herbicidal properties, there is some evidence to suggest that 2-chloro-N-(2-methylphenyl)propanamide possesses antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Bacillus subtilis | 4.69 µM |
| Pseudomonas aeruginosa | 13.40 µM |
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
The Minimum Inhibitory Concentration (MIC) can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
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Prepare a series of twofold dilutions of 2-chloro-N-(2-methylphenyl)propanamide in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
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Prepare a standardized inoculum of the test bacterium adjusted to a 0.5 McFarland standard.
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Inoculate each well of the microtiter plate with the bacterial suspension.
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Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
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Incubate the plate at the appropriate temperature and duration for the specific bacterium (typically 35-37°C for 18-24 hours).
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The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
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Caption: Workflow for Antimicrobial Susceptibility Testing.
Safety and Handling
2-chloro-N-(2-methylphenyl)propanamide should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling precautions, and personal protective equipment. The compound is for research use only and not for human or veterinary use.
Conclusion
2-chloro-N-(2-methylphenyl)propanamide is a versatile chemical intermediate with established herbicidal activity and potential antimicrobial properties. Its primary mechanism of action involves the inhibition of very-long-chain fatty acid elongases, a critical pathway in plant development. The synthetic routes are well-defined, allowing for its preparation for further research and development. This guide provides a foundational understanding of this compound for scientists and professionals in relevant fields. Further investigation into its specific enzyme kinetics and broader biological activities could unveil new applications.
References
- 1. 2-chloro-N-(2-methylphenyl)propanamide | 19281-31-3 | Benchchem [benchchem.com]
- 2. chemicaljournal.org [chemicaljournal.org]
- 3. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE CAS#: 19281-31-3 [m.chemicalbook.com]
- 4. CN105439887A - Preparation method of prilocaine base - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. wssa.net [wssa.net]
- 7. researchgate.net [researchgate.net]
- 8. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
